molecular formula C37H60N10O13 B12630237 L-Tyrosyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-leucyl-L-alanyl-L-serine CAS No. 918405-70-6

L-Tyrosyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-leucyl-L-alanyl-L-serine

Cat. No.: B12630237
CAS No.: 918405-70-6
M. Wt: 852.9 g/mol
InChI Key: SUGIUMUHGCADEC-BGZIUGQASA-N
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Description

L-Tyrosyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-leucyl-L-alanyl-L-serine is a peptide composed of nine amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like amines or thiols.

Major Products Formed

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Tyrosyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-leucyl-L-alanyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic potential in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to effects like cell signaling, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-alanyl-L-serine: A shorter peptide with similar amino acid composition.

    L-Tyrosyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-leucyl-L-alanyl-L-glutamine: A peptide with a similar sequence but different terminal amino acid.

Properties

CAS No.

918405-70-6

Molecular Formula

C37H60N10O13

Molecular Weight

852.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C37H60N10O13/c1-18(2)13-25(34(56)41-20(4)31(53)47-28(17-49)37(59)60)45-33(55)24(7-5-6-12-38)43-35(57)26(15-29(40)51)44-30(52)19(3)42-36(58)27(16-48)46-32(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,48-50H,5-7,12-17,38-39H2,1-4H3,(H2,40,51)(H,41,56)(H,42,58)(H,43,57)(H,44,52)(H,45,55)(H,46,54)(H,47,53)(H,59,60)/t19-,20-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

SUGIUMUHGCADEC-BGZIUGQASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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